



Application Notes and Protocols for NCGC00351170 in Cell-Based Assays

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Compound of Interest					
Compound Name:	NCGC00351170				
Cat. No.:	B15573602	Get Quote			

For Researchers, Scientists, and Drug Development Professionals

Introduction

NCGC00351170 is a small molecule identified as a disruptor of the interaction between Calcium- and Integrin-Binding Protein 1 (CIB1) and the integrin αIIbβ3 complex. This interaction is crucial for platelet function, and its inhibition presents a novel antiplatelet therapeutic strategy. These application notes provide a summary of the cell-based evaluation of **NCGC00351170** and detailed protocols for relevant assays.

Mechanism of Action

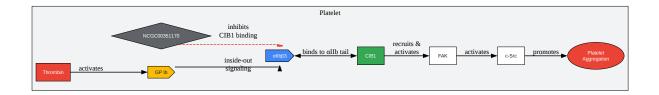
NCGC00351170 functions by inhibiting the binding of CIB1 to the cytoplasmic tail of the integrin αIIb subunit.[1][2] This disruption interferes with the "outside-in" signaling cascade that is essential for platelet aggregation. By preventing this protein-protein interaction, **NCGC00351170** effectively demonstrates antiplatelet activity, as evidenced by its ability to inhibit thrombin-induced platelet aggregation.

Signaling Pathway

The interaction between CIB1 and integrin α IIb β 3 is a key regulatory step in platelet activation and aggregation. Upon agonist stimulation, CIB1 binds to the α IIb cytoplasmic tail, a process that is implicated in the subsequent recruitment and activation of focal adhesion kinase (FAK) and c-Src. This signaling cascade ultimately leads to platelet spreading and aggregation.



NCGC00351170 acts as an antagonist to this pathway by blocking the initial CIB1-αIIb interaction.



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Caption: Simplified signaling pathway of CIB1 in platelet aggregation and the inhibitory action of **NCGC00351170**.

Data Presentation

The inhibitory activity of **NCGC00351170** has been quantified in various biochemical and cell-based assays. The following table summarizes the key quantitative data.



Assay Type	Description	Target	Agonist	IC50 (μM)	Reference
Intrinsic Tryptophan Fluorescence (ITF)	Measures disruption of protein- peptide interaction	CIB1-αIIb peptide	-	15.6	[1][2]
Fluorescence Polarization (FP)	High- throughput screen for inhibitors of CIB1-αIIb interaction	GST-CIB1 and F-αIIb peptide	-	Similar ranking to ITF	[1][2]
Thrombin- Induced Platelet Aggregation	Measures the ability to prevent platelet aggregation in human platelets	Human Platelets	Thrombin	Not specified	[1][2]

Experimental Protocols

Thrombin-Induced Human Platelet Aggregation Assay

This protocol describes a method to assess the inhibitory effect of **NCGC00351170** on platelet aggregation in human platelet-rich plasma (PRP) using light transmission aggregometry.

Materials:

- Freshly drawn human whole blood anticoagulated with 3.2% sodium citrate.
- NCGC00351170 stock solution (in DMSO).
- Thrombin (human α -thrombin).
- Platelet-rich plasma (PRP) and platelet-poor plasma (PPP).



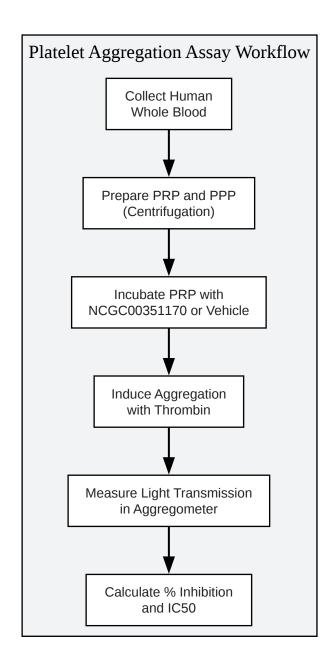
- Light Transmission Aggregometer.
- Aggregometer cuvettes with stir bars.
- Pipettes and tips.

Protocol:

- Preparation of Platelet-Rich Plasma (PRP) and Platelet-Poor Plasma (PPP):
 - Collect human whole blood into tubes containing 3.2% sodium citrate.
 - Centrifuge the blood at 200 x g for 15 minutes at room temperature to obtain PRP.
 - Carefully transfer the upper PRP layer to a new tube.
 - Centrifuge the remaining blood at 2000 x g for 20 minutes to obtain PPP.
 - Allow PRP to rest for at least 30 minutes at room temperature before use.
- Assay Procedure:
 - Set the aggregometer to 37°C.
 - Calibrate the aggregometer using PPP as a blank (100% aggregation) and PRP as the baseline (0% aggregation).
 - Add 450 μL of PRP to an aggregometer cuvette with a stir bar.
 - Add 5 μL of the desired concentration of NCGC00351170 or vehicle (DMSO) to the PRP and incubate for 5 minutes at 37°C with stirring.
 - \circ Initiate platelet aggregation by adding 50 μ L of a thrombin solution (final concentration typically 0.1-0.5 U/mL).
 - Record the change in light transmission for at least 5 minutes.
 - The percentage of aggregation is calculated based on the change in light transmission relative to the PPP and PRP controls.



• Perform dose-response experiments to determine the IC50 of NCGC00351170.



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Caption: Experimental workflow for the thrombin-induced platelet aggregation assay.

Intrinsic Tryptophan Fluorescence (ITF) Assay for CIB1αIIb Interaction



This biochemical assay can be used to quantify the inhibitory effect of **NCGC00351170** on the interaction between CIB1 and a peptide corresponding to the αIIb cytoplasmic tail.

Materials:

- Recombinant purified CIB1 protein.
- Synthetic peptide of the αIIb cytoplasmic tail containing a tryptophan residue.
- NCGC00351170 stock solution (in DMSO).
- Assay buffer (e.g., Tris-buffered saline).
- Fluorescence plate reader capable of excitation at ~295 nm and emission at ~350 nm.
- · Low-volume black microplates.

Protocol:

- Prepare a solution of CIB1 and the αIIb peptide in the assay buffer. The final concentrations should be optimized to give a robust fluorescence signal change upon binding.
- In a microplate, add the CIB1-αIIb peptide solution.
- Add varying concentrations of NCGC00351170 or vehicle (DMSO) to the wells.
- Incubate the plate at room temperature for a defined period (e.g., 30 minutes) to allow the binding to reach equilibrium.
- Measure the intrinsic tryptophan fluorescence using a plate reader with excitation at ~295 nm and emission at ~350 nm.
- The inhibition of the CIB1-αIIb interaction by **NCGC00351170** will result in a concentration-dependent change in the fluorescence signal.
- Calculate the IC50 value by fitting the dose-response data to a suitable model.

Conclusion



NCGC00351170 is a valuable research tool for studying the role of the CIB1-integrin α IIb β 3 interaction in platelet biology. The provided protocols offer a starting point for researchers to further investigate the cellular and biochemical effects of this compound. The potent antiplatelet activity of **NCGC00351170** suggests its potential as a lead compound for the development of novel antithrombotic therapies.

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